Arachidoside
Description
This compound is a natural product found in Vicia faba with data available.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJXXLBWQXMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Arachidoside
Identification of Biological Sources and Distribution
Plant Species as Primary Natural Reservoirs
The primary source for compounds related to the "Arachidoside" family is the peanut plant, Arachis hypogaea. This member of the Fabaceae (legume) family is a potent producer of a unique set of stilbene-derived phytoalexins, which are defensive compounds produced in response to stressors like microbial infection. nih.govresearchgate.netmdpi.com Key stilbenoids isolated from peanuts include resveratrol and various prenylated derivatives such as arachidin-1, arachidin-3, and arachidin-6. researchgate.netnih.gov These compounds are part of the phenylpropanoid pathway and are synthesized by the enzyme stilbene synthase. mdpi.comresearchgate.net
The genus Pterocarpus, also within the Fabaceae family, is another significant reservoir of stilbenes and flavonoid glycosides. phcogj.comunar.ac.idukaazpublications.com Species like Pterocarpus erinaceus and Pterocarpus indicus are known to contain a rich diversity of these compounds, including quercetin-3-O-sophoroside, isoquercitrin, and rutin. phcogj.comunar.ac.idthaiscience.info Other plant families, such as Vitaceae (grapevines), also produce a wide range of stilbenoids. wikipedia.org
| Genus | Species | Family | Relevant Compounds |
|---|---|---|---|
| Arachis | hypogaea (Peanut) | Fabaceae | Arachidin-1, Arachidin-3, Resveratrol |
| Pterocarpus | erinaceus, indicus | Fabaceae | Quercetin & Kaempferol Glycosides, Rutin |
| Vitis | vinifera (Grape) | Vitaceae | Resveratrol, Piceid, Ampelopsin A |
| Pinus | cembra, sylvestris | Pinaceae | Pinosylvin, Resveratroloside, Pinostilbenoside |
Tissue-Specific Localization in Plants
The distribution of these phytochemicals is not uniform throughout the plant; their localization is often tissue-specific and dependent on environmental conditions. In Arachis hypogaea, stilbenoids are known to accumulate in the roots and hypocotyls, particularly during early stages of growth. researchgate.net Studies on peanut seedling roots have highlighted the complex mechanisms of nutrient and compound transport within the vascular tissues. atu.edu
Furthermore, the production of these compounds can be induced. For instance, stilbenoid-rich extracts are often obtained from elicited hairy root cultures of peanuts, where production is stimulated by stressors. nih.gov In many plants, defensive compounds like stilbenoids and flavonoids are concentrated in the bark, heartwood, and leaves, which are tissues that are more exposed to pathogens and herbivores. ukaazpublications.comwikipedia.orgmdpi.com The ethanolic extracts of Arachis hypogaea seeds have also been found to contain a variety of phytochemicals including flavonoids, tannins, saponins, and glycosides. idosr.orgresearchgate.net
Advanced Methodologies for this compound Isolation
The isolation of specific flavonoid and stilbenoid glycosides from complex plant matrices requires a multi-step approach involving sophisticated extraction and purification techniques.
Extraction Protocols for Complex Flavonoid Glycosides
The initial step in isolating these compounds is solvent extraction. The choice of solvent is critical and is often determined by the polarity of the target molecules. For flavonoids and their glycosides, polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols are commonly used. e3s-conferences.orgnih.gov
Several advanced extraction techniques have been developed to improve efficiency and reduce the consumption of organic solvents. These modern methods include:
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration and increasing extraction yield. researchgate.netnih.gov
Microwave-Assisted Extraction (MAE): Microwave energy heats the solvent and plant tissue, leading to faster and more efficient extraction. e3s-conferences.orgmdpi.com
Soxhlet Extraction: A conventional method involving continuous extraction with a distilled solvent, often used for obtaining flavonoid glycosides from leaves and other aerial parts. unar.ac.id
Following initial extraction, a partitioning step is often employed. The crude extract is dissolved in water and partitioned against solvents of increasing polarity, such as chloroform and n-butanol, to separate compounds based on their solubility. nih.gov
Chromatographic Purification Techniques for Phytochemicals
After a crude extract is obtained and partitioned, chromatographic techniques are essential for the separation and purification of individual compounds. researchgate.net The process typically involves several stages:
Column Chromatography: The partitioned extract is often first subjected to column chromatography using stationary phases like silica gel or polyamide. nih.gov This step separates the mixture into fractions containing compounds of similar polarity.
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid chromatography technique that is highly effective for separating and purifying natural products like stilbenes. researchgate.net
High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is the method of choice. nih.govsemanticscholar.org Using columns with a C18 stationary phase (reversed-phase), individual compounds can be isolated with high purity. nih.govsemanticscholar.org
Biosynthesis and Enzymatic Transformations of Arachidoside
Elucidation of the Biosynthetic Pathway
The biosynthesis of Arachidoside is understood within the context of plant flavonoid metabolism, originating from common precursors and undergoing specific enzymatic modifications.
The journey to this compound begins with fundamental building blocks of the phenylpropanoid pathway. Phenylalanine serves as an initial precursor, which is then channeled into the flavonoid biosynthesis cascade. Through a series of enzymatic steps involving enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavonoid 3′-Hydroxylase (F3′H), Flavonoid 3-Hydroxylase (F3H), and Flavonoid 3′,5′-Hydroxylase (F3′5′H), Dihydroflavonols are produced mdpi.com. Dihydroflavonols can then be converted into Leucoanthocyanidins by Dihydroflavonol Reductase (DFR). Subsequently, Leucoanthocyanidins are transformed into Anthocyanins via Anthocyanidin Synthase (ANS) mdpi.com. Anthocyanins, a class of red, purple, and blue pigments, serve as direct precursors for the synthesis of this compound mdpi.com.
Table 1: Precursor Compounds and Conversion Steps to this compound
| Precursor Compound | Intermediate/Product | Key Enzyme(s) Involved | Source Reference |
| Phenylalanine | Dihydroflavonol | PAL, C4H, 4CL, CHS, CHI, F3′H, F3H, F3′5′H | mdpi.com |
| Dihydroflavonol | Leucoanthocyanidin | DFR | mdpi.com |
| Leucoanthocyanidin | Anthocyanin | ANS | mdpi.com |
| Anthocyanin | This compound | UFGT, MT | mdpi.com |
The final steps in the formation of this compound involve specific enzymatic modifications of Anthocyanins. UDP-flavonoid glycosyltransferase (UFGT) and Methyltransferase (MT) are identified as key enzymes in this process. UFGT catalyzes the glycosylation of anthocyanins, attaching a sugar moiety, while MT facilitates methylation. These enzymatic actions are crucial for converting anthocyanins into the stable and colorful compound, this compound mdpi.com.
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Function in this compound Biosynthesis | Source Reference |
| UDP-flavonoid glycosyltransferase (UFGT) | Glycosylation of anthocyanin precursors | mdpi.com |
| Methyltransferase (MT) | Methylation of anthocyanin precursors | mdpi.com |
Regulation of this compound Biosynthesis in Plants
The production of this compound, like other plant secondary metabolites, is subject to complex regulatory networks that involve genetic control, transcriptional activity, and responses to environmental and developmental cues.
The biosynthesis of flavonoids, including the pathway leading to this compound, is significantly influenced by genetic factors and transcriptional regulation. Transcription factors, particularly R2R3-MYB family members, along with bHLH and WD40 proteins, play crucial roles in controlling the expression of genes encoding enzymes in the flavonoid biosynthesis pathway mdpi.com. These transcription factors can act as activators or repressors, modulating the flux through the pathway by binding to promoter regions of biosynthetic genes. While specific transcription factors directly regulating this compound production are not detailed, the general transcriptional machinery governing flavonoid synthesis is understood to be operative.
Environmental factors and developmental stages are known to modulate the biosynthesis of plant secondary metabolites, including flavonoids. For instance, studies on plants like Nitraia sibirica indicate that environmental stresses, such as high salinity, can lead to an accumulation of flavonoids and other phenylpropanoids, suggesting that external conditions can influence the metabolic output of these pathways mdpi.com. Although specific environmental or developmental triggers for this compound production are not extensively documented, it is understood that factors such as light exposure, temperature, nutrient availability, and the plant's developmental stage typically influence the expression of flavonoid biosynthetic genes and the subsequent accumulation of these compounds.
Compound List:
this compound
Phenylalanine
Dihydroflavonol
Leucoanthocyanidin
Anthocyanin
Molecular Mechanisms and Cellular Interactions of Arachidoside
Analysis of Cellular Uptake and Intracellular Localization
No research data is available on the cellular uptake mechanisms or the intracellular localization of a compound named Arachidoside.
Investigation of this compound-Protein Interactions
Identification of Putative Binding Partners and Receptors
There are no studies that identify putative binding partners or specific receptors for this compound.
Structural Biology Approaches for Interaction Analysis
Without identified protein interactions, no structural biology studies (e.g., X-ray crystallography, NMR spectroscopy) have been performed to analyze the interaction of this compound with any protein.
Modulation of Intracellular Signaling Pathways
Research on the Nrf2/Keap1 Signaling Axis
There is no published research investigating the effects of this compound on the Nrf2/Keap1 signaling pathway.
Exploration of Other Relevant Signal Transduction Cascades
No studies have been conducted to explore the modulation of any other signal transduction cascades by a compound named this compound.
Academic Investigations into the Biological Roles of Arachidoside
Impact on Thyroid Physiology and Molecular Endocrinology
Arachidoside, a glycoside isolated from peanuts (Arachis hypogaea), has been investigated for its effects on thyroid physiology. Studies suggest it is a goitrogenic agent, meaning it can cause enlargement of the thyroid gland.
Mechanistic Studies of Goitrogenic Activity
The goitrogenic effect of this compound is thought to stem from its interference with iodine metabolism within the thyroid tissue. One proposed mechanism suggests that this compound, or its phenolic metabolites, undergo preferential iodination. This process may lead to a depletion of iodine available for thyroid hormone synthesis, thereby impacting thyroid function. sapub.orgresearchgate.netoup.comnih.govunil.chslideshare.netjptcp.comresearchgate.netscribd.com It has been noted that this goitrogenic effect can be inhibited by the concomitant administration of iodine, such as potassium iodide. oup.comnih.govslideshare.netscribd.com
Research on Interference with Iodine Metabolism at a Cellular Level
At a cellular level, this compound's interference with iodine metabolism is linked to its interaction with thyroid peroxidase (TPO). While specific cellular mechanisms are still being elucidated, the compound's phenolic metabolites are implicated in preferential iodination processes. sapub.orgresearchgate.netoup.com This interaction can potentially inhibit the iodination of tyrosine residues within thyroglobulin, a crucial step in thyroid hormone production. epa.gov
Role as a Plant Pigment and its Biochemical Basis
This compound is also recognized as a red flavonoid-derived compound found in certain plants, notably in the shells of peanuts and in Nitraría sibirica. pageplace.denih.govmdpi.comresearchgate.netmdpi.comresearchgate.nethhts.cc
Contribution to Plant Coloration and Visual Signaling
As a plant pigment, this compound contributes to the coloration of plant parts. In Nitraría sibirica, it is listed among pigments like anthocyanins and proanthocyanidins, which are important for plant coloration and can serve as stable, eco-friendly alternatives to synthetic colorants in food and beverages. nih.govmdpi.comresearchgate.net Its red color is noted to have dual solubility in water and ethanol, with optimal stability under mildly acidic conditions. nih.govmdpi.com
Biochemical Stability and Environmental Influences on Pigment Function
The stability of this compound as a pigment is influenced by environmental factors, particularly pH. It demonstrates optimal stability under mildly acidic conditions (pH ≤ 4.62). nih.govmdpi.com Research into the biosynthesis of such pigments in plants, like Nitraría sibirica, involves transcription factors such as MYB proteins that regulate flavonoid pathways. mdpi.com
Exploration of Other Cell-Mediated Biological Activities
While the primary documented biological activities of this compound relate to thyroid function and its role as a plant pigment, its classification as a flavonoid suggests potential for broader bioactivities common to this class of compounds. Flavonoids, in general, are known for their antioxidant, anti-inflammatory, antiviral, and other physiological functions. unil.chresearchgate.netnih.govresearchgate.net However, specific research detailing other cell-mediated activities exclusively attributed to this compound beyond its goitrogenic effects and pigment properties is not extensively detailed in the provided search results.
Compound List:
this compound
Vitexin
Goitrin
Linamarin
Thiocyanate
Anacardioside
Apigenin
Chrysin
Baicalein
Myricetin
Naringin
Genistein
Daidzein
Rutin
Kaempferol
Quercetin
Proanthocyanidins
Anthocyanins
Procyanidin A1
Cyanidin-3-[2″-(6‴-coumaroyl)-glucosyl]-glucoside
Petunidin 3-O-rhamnoside
Malvidin 3-O-arabinose
Advanced Analytical Methodologies for Arachidoside Research
Chromatographic-Mass Spectrometric Techniques
The coupling of chromatography with mass spectrometry provides powerful tools for the analysis of arachidonic acid and its derivatives, offering high sensitivity and specificity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the qualitative and quantitative analysis of arachidonic acid metabolites. creative-proteomics.com This method is highly valued for its ability to handle a wide range of analytes with varying polarities and molecular masses with minimal sample preparation and no need for derivatization. mdpi.com In a typical LC-MS/MS workflow, analytes are first separated using liquid chromatography and then detected by a tandem mass spectrometer. mdpi.com
The use of multiple-reaction monitoring (MRM) mode enhances the specificity and sensitivity of quantification. biocrates.com In this mode, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process allows for the confirmed identification and precise quantification of analytes like arachidonoyl amino acids in biological tissues such as the mouse brain. biocrates.com The method's robustness is often improved by using stable isotope-labeled internal standards, which helps to account for variations during sample preparation and analysis. mdpi.com
Table 1: Key Parameters in LC-MS/MS Analysis of Arachidonic Acid Metabolites
| Parameter | Description | Relevance in Arachidonic Acid Analysis |
|---|---|---|
| Mobile Phase | A solvent system (e.g., methanol, acetonitrile, water with additives like ammonium (B1175870) acetate) used to carry the sample through the chromatography column. biocrates.com | The gradient elution, changing the mobile phase composition over time, is optimized to achieve separation of structurally similar eicosanoids. biocrates.com |
| Stationary Phase | The material packed in the chromatography column (e.g., C18, Zorbax SB-CN) that interacts with the analytes. biocrates.comnih.gov | The choice of column is critical for resolving isomers of arachidonic acid metabolites. mdpi.com |
| Ionization Mode | The method used to generate ions from the analyte molecules (e.g., Electrospray Ionization - ESI). ESI is commonly used in either positive or negative ion mode. mdpi.com | Negative ion mode ESI is frequently employed for eicosanoids, as it efficiently generates deprotonated molecules [M-H]⁻ that serve as precursor ions for MS/MS analysis. mdpi.com |
| Detection Mode | The mass spectrometry technique used for detection, such as Multiple Reaction Monitoring (MRM). biocrates.com | MRM provides high selectivity and sensitivity, enabling the detection of low-abundance arachidonic acid metabolites in complex biological matrices like plasma. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the chromatography column (<2 μm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it facilitates high-throughput analysis of arachidonic acid metabolites. This is particularly beneficial for large-scale population studies and clinical research where many samples need to be analyzed efficiently. researchgate.net
A key advantage of UPLC-MS/MS is its ability to separate regio-isomers and cis/trans isomers of eicosanoids, which is often challenging with conventional HPLC. researchgate.net For instance, a UPLC-MS/MS method was successfully developed to separate and quantify cytochrome P450-mediated metabolites of arachidonic acid in human plasma, demonstrating its suitability for large-scale studies. researchgate.net The enhanced chromatographic efficiency leads to sharper and taller peaks, which improves the signal-to-noise ratio and lowers the limits of detection (LOD) and quantification (LLOQ). nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolite profiling. Before analysis by GC-MS, non-volatile compounds like fatty acids must undergo a derivatization process to make them volatile and thermally stable. wikipedia.org For example, a method for profiling arachidonic acid metabolites in rabbit platelets involved derivatization with diazomethane, O-methylhydroxylamine, and dimethyl-isopropylsilylimidazole. youtube.com
GC-MS has been instrumental in early studies of arachidonic acid metabolites and continues to be used for specific applications. researchgate.net A GC-MS-based metabolomics study investigated the cellular response of the fungus Blakeslea trispora to arachidonic acid treatment. fda.govnih.gov This analysis identified 27 differential metabolites, providing insights into the biochemical changes, such as enhanced glycolysis and alterations in fatty acid and amino acid levels. fda.govnih.gov However, GC-MS analysis can be complex due to the required derivatization steps and is not suitable for thermally unstable metabolites. creative-proteomics.com
Omics-Based Approaches in Arachidoside Metabolomics
The study of this compound, a significant glycoside of arachidonic acid, has been profoundly advanced by the application of omics technologies. Specifically, metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which to view the intricate metabolic pathways involving this compound. This section delves into the advanced analytical methodologies centered on omics-based approaches that are pivotal in contemporary this compound research.
Targeted and Non-Targeted Metabolomics Profiling
Metabolomics strategies in this compound research are broadly categorized into two main approaches: targeted and non-targeted profiling. metabolon.com Each approach offers unique advantages and is selected based on the specific research question at hand.
Non-Targeted Metabolomics: This approach aims to capture a comprehensive and global snapshot of all measurable metabolites in a biological sample, including those that are unknown. metabolon.com In the context of this compound research, non-targeted metabolomics is an exploratory tool used for hypothesis generation. metabolon.com For instance, by comparing the metabolomes of cells or tissues before and after the introduction of this compound, researchers can identify a wide array of metabolic changes. This can reveal novel biomarkers or previously unknown metabolic pathways affected by this compound. frontiersin.org Analytical platforms such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) are commonly employed to detect thousands of features, which are then subjected to sophisticated data analysis techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to identify significant alterations. frontiersin.orgnih.gov
Targeted Metabolomics: In contrast, targeted metabolomics focuses on the measurement of a predefined and biochemically annotated set of metabolites. metabolon.com This hypothesis-driven approach is often used to validate findings from non-targeted studies or to quantify specific metabolites within a known metabolic pathway. For this compound research, this could involve the precise quantification of this compound itself, its precursor arachidonic acid, and its downstream metabolites such as prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net Targeted methods typically utilize techniques like tandem mass spectrometry (MS/MS), which offers high sensitivity and specificity, leading to more precise and accurate quantification compared to non-targeted approaches. nih.govnih.gov
Metabolomic profiling has been instrumental in elucidating the role of the arachidonic acid pathway, and by extension this compound, in various physiological and pathological conditions, including inflammation, cardiovascular disease, and atherosclerosis. frontiersin.orgnih.gov For example, metabolomics studies have identified specific metabolites of arachidonic acid, such as 20-hydroxyeicosatetraenoic acid (20-HETE) and epoxyeicosatrienoic acids (EETs), as key players in cardiovascular health. nih.gov
Table 1: Comparison of Targeted and Non-Targeted Metabolomics in this compound Research
| Feature | Targeted Metabolomics | Non-Targeted Metabolomics |
|---|---|---|
| Scope | Quantitative analysis of a predefined set of metabolites (e.g., this compound, arachidonic acid, prostaglandins). metabolon.com | Comprehensive and global analysis of all detectable metabolites, including unknowns. metabolon.com |
| Goal | Hypothesis testing and validation of specific pathways. metabolon.com | Hypothesis generation and discovery of novel biomarkers and pathways. metabolon.com |
| Methodology | Typically utilizes tandem mass spectrometry (MS/MS) for high sensitivity and specificity. nih.gov | Employs high-resolution mass spectrometry (e.g., Orbitrap) coupled with chromatography. nih.gov |
| Data Analysis | Straightforward quantification against internal standards. | Complex data processing involving feature detection, alignment, and statistical analysis (e.g., PCA, OPLS-DA). frontiersin.orgnih.gov |
| Precision | Generally higher precision and accuracy for quantification. nih.gov | May have lower precision due to factors like signal drift and peak integration challenges. nih.gov |
Application of Isotope Labeling in Metabolic Fate Studies
To understand the dynamic aspects of this compound metabolism, researchers employ stable isotope labeling techniques. mdpi.com This powerful methodology allows for the tracing of the metabolic fate of this compound by introducing isotopically labeled versions of the compound into a biological system and tracking their transformation into various downstream metabolites. mdpi.com
The most commonly used stable isotopes in lipidomics are deuterium (B1214612) (²H) and carbon-13 (¹³C). mdpi.com By synthesizing this compound with these heavy isotopes, it becomes distinguishable from its endogenous, unlabeled counterparts by mass spectrometry. nih.gov This mass shift enables the precise identification and quantification of metabolites derived directly from the administered labeled this compound. nih.gov
A significant challenge in lipidomics is the vast number of structurally similar lipid species that exist within a narrow mass range. nih.gov To overcome this, dual-isotope labeling methods have been developed. nih.govfigshare.com For instance, in studies of arachidonic acid, a dual-deuterium labeling strategy has been used to create a distinct isotopic signature, a doublet peak in the mass spectrum, which allows for confident identification of labeled metabolites. nih.govbiorxiv.org This approach significantly enhances the ability to track the incorporation of exogenous arachidonic acid (and by extension, this compound) into complex lipids and follow its subsequent metabolic transformations, even in the context of complex biological processes like ferroptosis. nih.govbiorxiv.org
The data generated from isotope labeling studies provide invaluable insights into the biosynthesis, transport, and degradation of this compound and its metabolites. mdpi.com For example, it can help determine the rates of synthesis and turnover of various phospholipids (B1166683) containing the arachidonyl moiety. This dynamic information is crucial for a complete understanding of the functional roles of this compound in both health and disease. mdpi.com
Table 2: Key Research Findings from Isotope Labeling Studies of Arachidonic Acid Metabolism
| Research Finding | Isotope(s) Used | Analytical Technique | Significance for this compound Research | Reference |
|---|---|---|---|---|
| Development of a dual-isotope deuterium labeling method to track the metabolic fate of exogenous polyunsaturated fatty acids. | Deuterium (d5 and d11) | Hydrophilic Interaction–Ion Mobility–Mass Spectrometry (HILIC-IM-MS) | Provides a robust method to trace the metabolic fate of labeled this compound with high confidence, overcoming the challenge of differentiating it from the endogenous lipidome. | nih.govfigshare.com |
| Identification of labeled species by a signature doublet peak in the mass spectra. | Dual deuterium labels | Mass Spectrometry | Enables the confident identification of metabolites originating from the administered labeled this compound. | nih.govbiorxiv.org |
| Elucidation of changes in exogenous arachidonic acid incorporation in the context of ferroptosis. | Deuterium | Lipidomics | Allows for the investigation of how disease states or cellular processes like ferroptosis can alter the metabolism of this compound. | nih.govbiorxiv.org |
| Use of stable isotopes to differentiate between endogenous and exogenously added compounds. | ¹³C or ²H | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) | Fundamental principle enabling the tracing of this compound's metabolic pathways without interfering with the natural metabolic pool. | mdpi.comnih.gov |
Synthetic and Semi Synthetic Approaches for Arachidoside Analogues
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis offers a powerful strategy for constructing complex molecules like Arachidoside, a lipid glycoside. This approach leverages the high stereo- and regioselectivity of enzymes, such as glycosyltransferases, to form the critical glycosidic bond between a sugar moiety and the arachidonic acid backbone, a process that is challenging to control using traditional chemical methods. mdpi.comnih.gov The enzymatic reactions typically use unprotected sugar precursors and can be performed in aqueous solutions under mild conditions, avoiding the need for extensive protecting group manipulations common in chemical glycosylation. beilstein-journals.orgsigmaaldrich.com
A common chemoenzymatic strategy involves using a glycosyltransferase to catalyze the transfer of a sugar from an activated nucleotide sugar donor (e.g., UDP-glucose, GDP-mannose) to an arachidonic acid acceptor. nih.gov The efficiency of this process can be enhanced using one-pot multienzyme (OPME) systems, where multiple enzymes work in concert to synthesize the target molecule from simpler, less expensive starting materials. escholarship.org For instance, an OPME system could be designed to first synthesize the activated sugar donor and then immediately use it in a subsequent glycosyltransferase-catalyzed reaction to form the this compound. escholarship.org
Another innovative approach is the use of glycosynthases, which are engineered glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. mdpi.comresearchgate.net These enzymes use activated sugar donors, like glycosyl fluorides, and can offer high yields in the synthesis of complex glycoconjugates, including lipid glycosides. mdpi.comubc.ca This method provides a robust alternative to glycosyltransferases, particularly when the required transferase is unavailable or difficult to produce. researchgate.net The combination of chemical synthesis to prepare a lipid acceptor (e.g., lactosyl sphingosine) followed by enzymatic glycosylation has proven effective for producing related glycosphingolipids. escholarship.org
Table 1: Comparison of Chemoenzymatic Synthesis Strategies for Lipid Glycosides
| Strategy | Enzyme Type | Key Advantages | Key Challenges |
|---|---|---|---|
| Glycosyltransferase-Mediated Synthesis | Leloir Glycosyltransferases | High stereo- and regioselectivity; Uses unprotected acceptors. sigmaaldrich.com | Requires expensive nucleotide sugar donors; Product inhibition by released nucleotide diphosphate. sigmaaldrich.comnih.gov |
| One-Pot Multienzyme (OPME) Systems | Multiple enzymes (e.g., kinases, glycosyltransferases) | Increases efficiency; Reduces purification steps; Uses cheaper starting materials. escholarship.org | Requires careful optimization of reaction conditions for multiple enzymes. |
| Glycosynthase-Mediated Synthesis | Engineered Glycosidases | No hydrolytic activity leads to high product yields; Avoids need for nucleotide sugars. mdpi.comresearchgate.net | Requires synthesis of activated sugar donors (e.g., glycosyl fluorides); Enzyme engineering may be necessary. researchgate.net |
Recombinant Enzyme Production for In Vitro Biosynthesis
The in vitro biosynthesis of this compound and its analogues is heavily dependent on the availability of the necessary enzymes, primarily specific glycosyltransferases (GTs). Recombinant DNA technology is the primary method for producing these enzymes in sufficient quantities for biocatalysis. sigmaaldrich.comgoogle.com Host organisms such as Escherichia coli and yeast are commonly used for the heterologous expression of GTs. nih.gov
The production of functional recombinant GTs, however, can be challenging. Issues often include poor expression levels or the formation of insoluble, non-functional protein aggregates known as inclusion bodies. nih.gov To overcome these hurdles, various strategies have been developed. These include optimizing fermentation conditions, co-expressing molecular chaperones to aid in proper protein folding, and fusing the GT with a highly soluble protein tag. nih.gov Thermostable GTs from thermophilic organisms are also sought after, as they often exhibit greater stability and longevity in in vitro reaction conditions. nih.gov
Once the recombinant enzyme is produced, it can be purified and used in a controlled in vitro system to synthesize this compound. A typical reaction would involve the recombinant GT, the arachidonic acid acceptor, and an activated nucleotide sugar donor. nih.gov To make the process more cost-effective and efficient, recycling systems for the expensive nucleotide sugar donors are often implemented. These systems regenerate the nucleotide sugar donor from the nucleotide diphosphate byproduct, which also helps to prevent product inhibition of the glycosyltransferase. sigmaaldrich.comnih.gov The use of purified recombinant enzymes is often preferred over whole-cell systems to avoid potential side-reactions from endogenous enzymes of the host organism. nih.gov
Table 2: Key Steps in Recombinant Glycosyltransferase Production for this compound Synthesis
| Step | Description | Common Approaches & Considerations |
|---|---|---|
| Gene Identification & Cloning | Isolate the gene encoding the desired glycosyltransferase and insert it into an expression vector. | Source organism selection (e.g., plants, bacteria); Codon optimization for the expression host. |
| Host System Selection | Choose an appropriate organism for protein expression. | E. coli (rapid growth, high yield) or yeast (post-translational modifications). nih.gov |
| Protein Expression & Optimization | Induce gene expression and optimize conditions for maximal soluble protein production. | Low-temperature induction; Co-expression of chaperones; Use of solubility tags. nih.gov |
| Purification | Isolate the active enzyme from host cell components. | Affinity chromatography (using protein tags); Ion-exchange chromatography; Size-exclusion chromatography. |
| In Vitro Reaction Setup | Combine the purified enzyme with substrates for biosynthesis. | Optimization of pH, temperature, and substrate concentrations; Implementation of nucleotide sugar recycling systems. sigmaaldrich.comnih.gov |
Future Research Directions and Translational Opportunities in Arachidoside Science
Integration of Systems Biology and Multi-Omics Data in Flavonoid Research
A systems biology approach, which integrates various "omics" data, offers a holistic understanding of the complex biological interactions of flavonoids like Arachidoside. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-target-based studies to a more comprehensive network-level analysis of cellular responses. nih.govconsensus.appresearchgate.net
Multi-omics analyses have been successfully applied to other plant species to elucidate the intricate mechanisms of flavonoid biosynthesis and accumulation. nih.govmdpi.comnih.govoup.comoup.com For instance, integrated transcriptome and metabolome studies have identified key genes and metabolic pathways involved in flavonoid production during different developmental stages or in response to environmental stress. mdpi.comnih.gov This approach allows for the identification of regulatory networks, including transcription factors that control the expression of genes in the flavonoid biosynthetic pathway. mdpi.comnih.govnih.gov
Applying these methodologies to this compound research would enable the mapping of its biosynthetic pathway, the identification of key regulatory genes, and the understanding of how its production is influenced by various factors. Furthermore, by studying the transcriptomic and proteomic changes in human cells or model organisms upon exposure to this compound, it is possible to uncover its mechanism of action, identify direct molecular targets, and understand its downstream effects on cellular pathways. nih.gov This integrated approach is crucial for building a comprehensive picture of this compound's biological functions and for identifying potential therapeutic applications.
Table 1: Application of Multi-Omics Technologies in Flavonoid Research
| Omics Technology | Application in Flavonoid Research | Potential Application for this compound |
|---|---|---|
| Transcriptomics | Identifies genes involved in flavonoid biosynthesis and regulation. nih.govnih.gov | Elucidate the specific biosynthetic genes for this compound; identify transcription factors regulating its production. |
| Metabolomics | Quantifies the accumulation of various flavonoids and related metabolites. nih.govmdpi.com | Profile the accumulation of this compound and related compounds in its source plant; track its metabolism in biological systems. |
| Proteomics | Identifies and quantifies proteins (enzymes) involved in flavonoid pathways. nih.gov | Identify the specific enzymes responsible for the synthesis and modification of the this compound molecule. |
| Genomics | Provides the foundational genetic information for identifying biosynthetic gene clusters. oup.com | Sequence the genome of the source plant to identify the complete genetic blueprint for this compound synthesis. |
| Integrated Omics | Correlates gene expression with metabolite levels to build comprehensive models of flavonoid biosynthesis and regulation. nih.govoup.comnih.gov | Develop a systems-level understanding of how this compound production is regulated and how it interacts with cellular networks. |
Computational Approaches and Artificial Intelligence in Predicting this compound Interactions
Molecular docking and molecular dynamics simulations are powerful computational tools for predicting how a ligand, such as this compound, will bind to a specific protein target. mdpi.combiointerfaceresearch.comnih.gov These methods can provide insights into the binding mode and stability of the ligand-protein complex, helping to prioritize targets for experimental validation. biointerfaceresearch.com Such computational studies have been widely used for other flavonoids to predict their interactions with various enzymes and receptors. mdpi.combiointerfaceresearch.comnih.gov
Furthermore, AI and ML algorithms can be trained on large datasets of known drug-target interactions and compound properties to predict new interactions. nih.govsemanticscholar.orgnih.gov These models can analyze complex patterns in chemical structures and biological data to identify potential targets for this compound that might not be obvious through traditional methods. ijpsjournal.comnih.gov AI can also be employed to predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for assessing the drug-likeness of a compound. mdpi.com The application of these predictive models can de-risk and streamline the preclinical development of this compound.
Table 2: Computational and AI Tools for Flavonoid Interaction Prediction
| Computational Approach | Description | Relevance to this compound Research |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. biointerfaceresearch.comnih.gov | Identify potential protein targets for this compound and predict its binding mode. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules to assess the stability of a ligand-protein complex over time. biointerfaceresearch.comnih.gov | Evaluate the stability and dynamics of this compound's interaction with its predicted targets. |
| Machine Learning (ML) | Algorithms that learn from data to identify patterns and make predictions. nih.govnih.gov | Predict novel biological targets, antioxidant capacity, and other activities of this compound based on its structure. nih.govsemanticscholar.org |
| Deep Learning | A subset of ML using neural networks with many layers to analyze complex datasets. ijpsjournal.comnih.gov | Enhance the accuracy of predicting drug-target interactions and pharmacokinetic properties from diverse data sources. ijpsjournal.com |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate the chemical structure of a compound with its biological activity. nih.gov | Develop models to predict the biological activity of this compound derivatives and guide chemical modifications. |
Development of Novel Experimental Models for Advanced Investigations
To bridge the gap between in silico predictions and clinical applications, it is essential to utilize advanced experimental models that more accurately mimic human physiology. While traditional 2D cell cultures have been valuable, they often fail to recapitulate the complex cellular interactions and microenvironments of living tissues.
The development of three-dimensional (3D) cell cultures, such as spheroids and organoids, offers a more physiologically relevant context for studying the effects of compounds like this compound. These models better represent the tissue architecture and cell-cell interactions found in vivo, providing more reliable data on efficacy and potential toxicity.
Furthermore, the use of advanced animal models, including genetically engineered models that replicate specific human diseases, can provide crucial insights into the therapeutic potential of this compound. These models allow for the investigation of its effects in a whole-organism context, considering complex pharmacokinetic and pharmacodynamic factors. researchgate.net The strategic use of these sophisticated models is critical for validating computational predictions and for generating the robust preclinical data needed to support the translation of this compound research into clinical applications. nih.govresearchgate.net
Table 3: Advanced Experimental Models for Flavonoid Research
| Experimental Model | Description | Application in this compound Studies |
|---|---|---|
| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled 3D structures of cells that mimic the architecture and function of native tissues. | Test the effects of this compound on more complex, tissue-like structures, providing more physiologically relevant data. |
| Microfluidic "Organs-on-a-Chip" | Devices that recreate the multicellular architectures, tissue-tissue interfaces, and mechanical microenvironments of human organs. | Study the effects of this compound on specific organ functions and its multi-organ interactions in a controlled system. |
| Genetically Engineered Animal Models | Animals (e.g., mice) with specific genes altered to model human diseases. | Evaluate the therapeutic efficacy of this compound in the context of specific diseases, such as cancer or neurodegenerative disorders. |
| Zebrafish Larvae Models | A vertebrate model system that allows for rapid, high-throughput screening of compounds in a whole organism. | Perform initial in vivo screening of this compound's bioactivity and potential toxicity. |
Q & A
Q. What established methodologies are recommended for isolating and identifying Arachidoside from natural sources?
To isolate this compound, researchers should employ sequential extraction protocols using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) followed by chromatographic techniques like column chromatography or HPLC. Identification requires spectroscopic characterization:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and glycosidic linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl or glycosidic bonds.
Ensure reproducibility by documenting solvent systems, temperature, and instrumentation parameters in detail .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
A multi-technique approach is critical:
- NMR : Resolves structural ambiguities; DEPT-135 and NOESY experiments clarify carbon environments and spatial proximities .
- X-ray Crystallography : Provides absolute configuration if crystals are obtainable.
- Circular Dichroism (CD) : Useful for determining sugar moiety configurations.
Cross-validate data with published spectra of analogous compounds to confirm novelty .
Q. How can researchers optimize the synthesis yield of this compound in laboratory settings?
Optimize yields by:
- Reaction Condition Screening : Vary catalysts (e.g., Lewis acids), solvents (polar aprotic vs. protic), and temperatures.
- Protecting Group Strategy : Use temporary groups (e.g., acetyl, benzyl) to prevent side reactions during glycosylation.
- Purification : Employ preparative HPLC or recrystallization. Track progress via TLC or LC-MS.
Document all variables systematically (Table 1) to identify optimal conditions .
Table 1 : Example framework for synthesis optimization
| Variable | Tested Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | BF₃·Et₂O, TMSOTf, None | 45, 62, 18 | 90, 95, 75 |
| Solvent | DCM, Acetonitrile, THF | 50, 38, 28 | 88, 82, 70 |
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s mechanism of action in biological systems?
Adopt a tiered approach:
In Silico Studies : Use molecular docking (AutoDock, Schrödinger) to predict protein targets. Validate with MD simulations for binding stability .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric/colorimetric assays.
- Cell-Based Models : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance.
In Vivo Models : Prioritize zebrafish or murine models for pharmacokinetic and toxicity profiling.
Ensure hypothesis-driven design with controls for off-target effects .
Q. What strategies resolve contradictions in reported pharmacological data on this compound?
Address discrepancies through:
- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., dosage, solvent carriers).
- Dose-Response Reevaluation : Test activity across a broader concentration range.
- Orthogonal Assays : Confirm bioactivity using unrelated methods (e.g., SPR vs. ELISA for binding affinity).
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental scope .
Q. Which computational approaches predict this compound’s interactions with target proteins?
Combine:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability over time.
- QSAR Modeling : Relate structural motifs (e.g., glycosylation sites) to activity using Random Forest or SVM algorithms.
- Network Pharmacology : Identify multi-target effects via STRING or KEGG pathway analysis.
Validate predictions with experimental mutagenesis or competitive binding assays .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
